molecular formula C16H13ClN2O2 B6335646 Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate CAS No. 1353000-08-4

Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate

Cat. No.: B6335646
CAS No.: 1353000-08-4
M. Wt: 300.74 g/mol
InChI Key: GTSYZVYQFUAEDC-UHFFFAOYSA-N
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Description

Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is a chemical compound with the molecular formula C16H13ClN2O2. It is known for its unique structural features, which include a benzyl group, a chlorophenyl group, and a cyano group attached to a carbamate moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(2-chlorophenyl)(cyano)methyl]amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano or chlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carbamate moiety may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(2-bromophenyl)(cyano)methyl]carbamate
  • Benzyl N-[(2-fluorophenyl)(cyano)methyl]carbamate
  • Benzyl N-[(2-methylphenyl)(cyano)methyl]carbamate

Uniqueness

Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

IUPAC Name

benzyl N-[(2-chlorophenyl)-cyanomethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-14-9-5-4-8-13(14)15(10-18)19-16(20)21-11-12-6-2-1-3-7-12/h1-9,15H,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSYZVYQFUAEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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